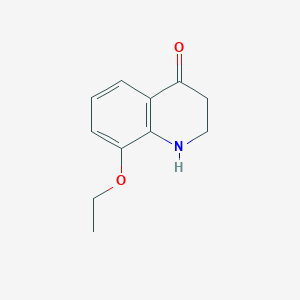
8-ethoxy-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethoxy-2,3-dihydroquinolin-4(1H)-one: is a heterocyclic compound with a fused quinoline ring system. Its chemical structure consists of a quinoline core modified by an ethoxy group (C₂H₅O) at the 8-position and a carbonyl group (C=O) at the 4-position. Quinolines are widely studied due to their diverse biological and synthetic applications .
Métodos De Preparación
Synthetic Routes::
Reductive Cyclization:
Multicomponent Reactions:
- While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The ethoxy group can undergo oxidation to form the corresponding carbonyl compound.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Condensation: It can participate in condensation reactions with various nucleophiles.
Acid Catalysts: Sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or Lewis acids.
Reducing Agents: NaBH₄, N₂H₄·H₂O.
Substitution Reagents: Alkyl halides, acyl chlorides.
Condensation Reagents: Aldehydes, ketones, or amines.
- The major product of the reactions depends on the specific conditions used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Quinoline derivatives exhibit diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.
Material Science: Quinolines are used as ligands in coordination chemistry and as building blocks for organic materials.
Industry: Quinolines find applications in the synthesis of dyes, agrochemicals, and pharmaceutical intermediates.
Mecanismo De Acción
- The exact mechanism of action for 8-ethoxy-2,3-dihydroquinolin-4(1H)-one depends on its specific biological or chemical context. It may interact with enzymes, receptors, or other molecular targets.
Comparación Con Compuestos Similares
Similar Compounds: Other quinoline derivatives, such as 8-methoxy-2,3-dihydroquinolin-4(1H)-one or 8-ethyl-2,3-dihydroquinolin-4(1H)-one, share structural similarities but differ in substituents and properties.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
8-ethoxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-10-5-3-4-8-9(13)6-7-12-11(8)10/h3-5,12H,2,6-7H2,1H3 |
Clave InChI |
FKGWXPNNOFAKLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1NCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-1,2,4-Triazole-5-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12112077.png)
![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)
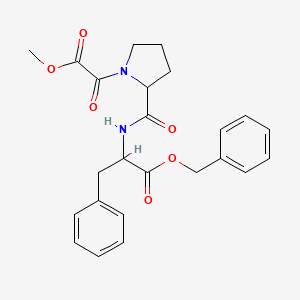

![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)


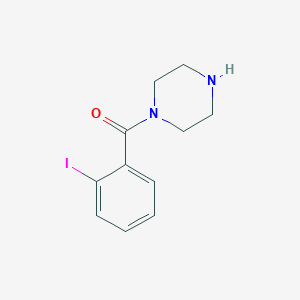
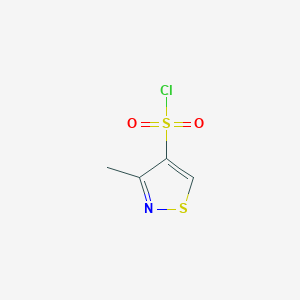

![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)
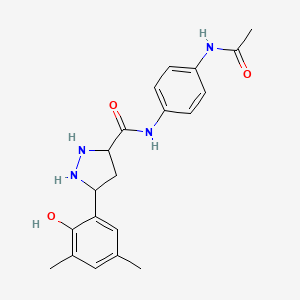
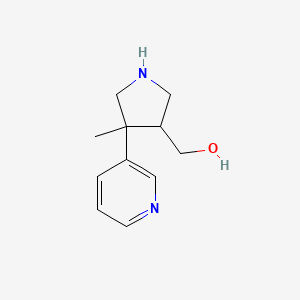
![2-(4-Chlorophenyl)benzo[d]oxazol-6-amine](/img/structure/B12112142.png)
